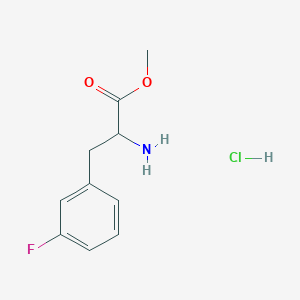

Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13ClFNO2. It is a derivative of phenylalanine, where the phenyl group is substituted with a fluorine atom at the meta position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-fluorobenzaldehyde.

Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a condensation reaction with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, Methyl 2-amino-3-(3-fluorophenyl)propanoate.

Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

化学反应分析

Types of Reactions

Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

作用机制

The mechanism of action of Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. The fluorine atom enhances its binding affinity and specificity, making it a valuable compound in drug design and development.

相似化合物的比较

Similar Compounds

- Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride

- Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

- Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride

Uniqueness

Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, metabolic stability, and overall pharmacokinetic properties compared to its analogs.

生物活性

Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride, a compound with the molecular formula C10H13ClFNO2⋅HCl and a molecular weight of approximately 233.67 g/mol, has garnered attention in pharmacological research due to its significant biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a chiral center, an amino group, and a propanoate ester functional group, alongside a phenyl ring substituted with fluorine and chlorine atoms. These structural characteristics contribute to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClFNO2 |

| Molecular Weight | 233.67 g/mol |

| CAS Number | 64493-16-9 |

| LogP | 2.37080 |

This compound has been studied for its interactions with various enzymes and receptors. It may act as both an inhibitor and activator , modulating biochemical pathways relevant to drug development. Research indicates that the compound can influence enzyme-substrate interactions, potentially affecting protein synthesis and other metabolic processes.

Pharmacological Applications

- Enzyme Modulation : The compound has shown promise in modulating enzyme activities, which is crucial for developing therapeutics targeting specific pathways associated with diseases such as cancer or metabolic disorders .

- CNS Penetration : Studies have indicated that derivatives of this compound can penetrate the blood-brain barrier (BBB), making them candidates for treating central nervous system (CNS) disorders .

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although further studies are required to elucidate these effects fully .

Study on Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound demonstrated significant inhibitory effects on specific proteases involved in disease pathways. The IC50 values obtained from high-throughput screening indicated potent activity, suggesting that this compound could serve as a lead in drug development aimed at protease inhibition .

CNS Penetration Study

Research conducted on the CNS penetrance of related compounds highlighted this compound's potential in treating neurological conditions. The study reported a brain-to-plasma ratio of 1.4, indicating effective CNS penetration and sustained therapeutic levels within the brain tissue .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Starting Materials : Utilization of readily available fluorinated phenylalanines.

- Reagents : Common reagents include coupling agents and solvents that facilitate the formation of the propanoate ester.

- Purification : The final product is purified through crystallization or chromatography to ensure high purity for biological testing.

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride, and what purification methods ensure high yield and purity?

The synthesis typically involves:

- Step 1 : Condensation of 3-fluorophenylacetaldehyde with a glycine derivative under reductive amination conditions to form the amino acid backbone.

- Step 2 : Esterification of the carboxylic acid group using methanol in the presence of HCl to form the methyl ester.

- Step 3 : Hydrochloride salt formation via treatment with HCl gas or aqueous HCl. Purification methods include recrystallization from methanol/chloroform mixtures and high-performance liquid chromatography (HPLC) to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques validate its identity?

Structural validation employs:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of the 3-fluorophenyl moiety, methyl ester, and amino groups.

- X-ray crystallography for absolute stereochemical determination (e.g., distinguishing (R)- vs. (S)-isomers) .

- Mass spectrometry (HRMS) to verify molecular weight (C₁₀H₁₂ClFNO₂, MW 233.67) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The hydrochloride salt enhances aqueous solubility (≈15 mg/mL in water at 25°C). Stability studies indicate:

- pH sensitivity : Degrades rapidly in alkaline conditions (pH >8).

- Thermal stability : Stable up to 150°C in solid form but decomposes in solution at >60°C. Storage recommendations: -20°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the reductive amination step?

Common challenges include competing side reactions (e.g., over-reduction of the imine intermediate). Optimization strategies:

- Use catalytic hydrogenation (Pd/C or PtO₂) at controlled pressures (1–3 atm H₂) instead of NaBH₄.

- Introduce chiral catalysts (e.g., BINAP-Ru complexes) to enhance enantioselectivity for (R)- or (S)-isomers .

- Monitor reaction progress via in-situ FTIR to detect intermediate formation .

Q. What contradictions exist in reported biological activities of fluorophenyl-containing amino acid derivatives, and how can they be resolved?

Discrepancies in receptor-binding studies (e.g., serotonin vs. dopamine receptors) arise from:

- Stereochemical variations : (R)-isomers show higher affinity for G-protein-coupled receptors than (S)-isomers .

- Fluorine positioning : 3-fluorophenyl derivatives exhibit distinct hydrophobic interactions compared to 4-fluoro analogs . Resolution requires dose-response assays with enantiomerically pure samples and molecular docking simulations .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets?

Advanced interaction studies utilize:

- Surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) with membrane receptors.

- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS).

- Fluorescence polarization assays for competitive binding analysis against known ligands .

Q. Comparative Analysis and Unique Properties

Q. How does the 3-fluorophenyl substitution influence reactivity compared to other halogenated analogs?

The 3-fluoro group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions. Key comparisons:

The 3-fluoro isomer’s meta-position on the phenyl ring creates a distinct electronic landscape for hydrogen bonding and hydrophobic interactions .

Q. Methodological Considerations

Q. What strategies mitigate racemization during synthesis or storage?

Racemization risks occur during esterification (Step 2) and prolonged storage. Mitigation includes:

- Using low-temperature esterification (-10°C) with DCC/DMAP coupling.

- Adding radical scavengers (e.g., BHT) to prevent free radical-induced chiral inversion.

- Storing solutions at pH 4–6 to minimize base-catalyzed epimerization .

Q. How can researchers resolve conflicting spectral data (e.g., NMR shifts) between batches?

Discrepancies often arise from residual solvents or salt forms. Solutions:

属性

IUPAC Name |

methyl 2-amino-3-(3-fluorophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYCRVHARXGJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。